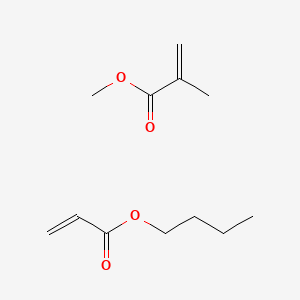
butyl prop-2-enoate; methyl 2-methylprop-2-enoate
Cat. No. B1205205
Key on ui cas rn:
25852-37-3
M. Wt: 228.28 g/mol
InChI Key: AHVOFPQVUVXHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04765982
Procedure details


Cellulose (200 g, Harmac fully bleached Douglas Fir pulp available from MacMillan Bloedel, Stamford, CT) was dispersed in water (9.5 l) by mechanical agitation under nitrogen purging for two hours. A mixture of butyl acrylate (200 g) and methyl methacrylate (20 g) was vigorously stirred into the pulp for one-half hour. Graft copolymerization was initiated by addition of ceric ammonium nitrate (11 g, 0.02M) in 1M nitric acid (500 ml). The graft copolymerization was allowed to proceed for four hours, during which the color of the aqueous portion went from yellow (Ce4) to colorless (Ce3) indicating the oxidation of cellulose and initiation of polymerization. The reaction was neutralized with sodium carbonate (26.5 g, 0.25 M), filtered by suction, and washed with water (5 l). The sample was dried overnight at 90° C. to give a white fiber product (405 g, 93% conversion). The cellulose graft copolymer was extracted by refluxing with tetrahydrofuran (9 l) for three hours to remove homopolymer, filtered and dried to yield cellulose/butyl acrylate/methyl methacrylate fibers (200 g/177 g, 53 wt. % cellulose/47 wt. % butyl acrylate/methyl methacrylate, 86% graft efficiency).
[Compound]
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
ceric ammonium nitrate
Quantity
11 g
Type
reactant
Reaction Step Three


[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])(O)=O>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3.4,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
Cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Three
[Compound]
|
Name
|
ceric ammonium nitrate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was vigorously stirred into the pulp for one-half hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Graft copolymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The graft copolymerization
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered by suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (5 l)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sample was dried overnight at 90° C.
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white fiber product (405 g, 93% conversion)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The cellulose graft copolymer was extracted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing with tetrahydrofuran (9 l) for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove homopolymer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
